molecular formula C25H25N3O5 B2778371 Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate CAS No. 872862-08-3

Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate

Cat. No.: B2778371
CAS No.: 872862-08-3
M. Wt: 447.491
InChI Key: DYOQPTQTLOLYOM-UHFFFAOYSA-N
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Description

Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate is a benzoate ester derivative featuring a central indole scaffold substituted with a piperidinylethyl group and a 2-oxoacetyl moiety. The piperidine moiety may enhance solubility or binding affinity to hydrophobic targets, while the 2-oxoacetyl group could participate in hydrogen bonding or enzymatic interactions .

Properties

IUPAC Name

methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-33-25(32)17-9-11-18(12-10-17)26-24(31)23(30)20-15-28(21-8-4-3-7-19(20)21)16-22(29)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOQPTQTLOLYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets, leading to their various biological effects. The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple pathways. The downstream effects of these pathway modulations would depend on the specific biological context.

Result of Action

Given the range of biological activities associated with indole derivatives, it can be inferred that this compound likely has diverse effects at the molecular and cellular levels.

Biological Activity

Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate, a compound with the molecular formula C25H25N3O5, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Property Details
Molecular Formula C25H25N3O5
Molecular Weight 447.49 g/mol
CAS Number 872862-08-3
Purity Typically ≥95%

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that the compound exhibits:

  • Anticancer Activity : Studies have demonstrated that compounds containing indole and piperidine moieties can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of indole have shown significant cytotoxic effects against various cancer cell lines, potentially due to their ability to interfere with DNA synthesis and repair pathways .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Inflammation is a critical factor in many chronic diseases, including diabetes and cardiovascular disorders .
  • Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity, which could contribute to cognitive enhancement .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of related indole derivatives revealed that compounds similar to this compound exhibited IC50 values ranging from 0.5 to 10 µM against various cancer cell lines, indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Properties

Research on analogs of this compound demonstrated significant reductions in inflammatory markers in vitro. For example, one study reported a decrease in TNF-alpha and IL-6 levels in macrophages treated with a similar piperidine derivative, suggesting a potential role in managing inflammatory diseases .

Case Study 3: Enzyme Inhibition

In a comparative study, several piperidine derivatives were evaluated for their AChE inhibitory activity. The most effective compounds had IC50 values below 5 µM, highlighting the potential of this compound as a candidate for further development in neuropharmacology .

Scientific Research Applications

Anticancer Activity

Mannich bases, including methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate, have been studied for their anticancer properties. Research indicates that compounds derived from Mannich reactions can exhibit significant cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and lung cancer (SK-LU-1) cells .

Case Study:
A study evaluating the cytotoxicity of Mannich bases showed that certain derivatives demonstrated IC50 values lower than 2 μg/mL against MCF-7 cells, indicating strong potential for further development as anticancer agents .

Antimicrobial Properties

Research has highlighted the antibacterial and antifungal activities of Mannich bases. The introduction of aminoalkyl groups enhances the hydrophilicity and bioavailability of these compounds, making them effective against a range of microbial pathogens .

Case Study:
A review on Mannich bases noted their effectiveness as antimicrobial agents, with some derivatives exhibiting potent activity against resistant strains of bacteria and fungi .

Neuropharmacological Effects

The structural features of this compound suggest potential applications in treating neurodegenerative disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Case Study:
Research into related compounds has shown promising results in enhancing cognitive function in animal models, suggesting that further exploration of this compound could yield valuable insights into neuropharmacology .

Summary of Applications

Application AreaDescriptionCase Studies & Findings
Anticancer Activity Significant cytotoxic effects against various cancer cell linesIC50 values < 2 μg/mL against MCF-7 cells; notable potency in other cancer lines .
Antimicrobial Properties Effective against bacterial and fungal pathogensDemonstrated antibacterial activity against resistant strains .
Neuropharmacological Effects Potential treatment for neurodegenerative disordersEnhancements in cognitive function observed in related studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzoate/Indole Scaffolds

Compound 3i : Methyl 4-((N-(2-(cyclohexylamino)-2-oxoethyl)-4-(dimethylamino)benzamido)methyl)benzoate
  • Key Differences: Replaces the indol-3-yl-piperidinylethyl group with a cyclohexylamino and dimethylaminobenzamido substituent.
  • The dimethylamino group may enhance solubility but reduce target specificity due to increased basicity .
  • Data : Yield = 45%, m.p. = 189°C, purity = 96.5% .
Compound 3j : Methyl 4-((N-(2-oxo-2-(p-tolylamino)ethyl)benzamido)methyl)benzoate
  • Key Differences: Substitutes the indole-piperidine system with a p-tolylamino-benzamido group.
  • Impact : The p-tolyl group enhances lipophilicity, which may improve blood-brain barrier penetration but decrease aqueous solubility. The absence of the indole ring limits π-π stacking interactions critical for receptor binding .
  • Data : Yield = 71%, m.p. = 153°C, purity = 98.8% .
ZINC01124772 : 3-methyl-N-[(1R)-2-methyl-1-[4-methyl-5-[2-oxo-2(phenethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]propyl]benzamide
  • Key Differences : Replaces the benzoate ester with a benzamide and introduces a triazole-sulfanyl group.
  • Impact : The triazole moiety may confer metabolic stability, while the sulfanyl group could alter redox properties. The benzamide backbone reduces esterase susceptibility compared to the target compound .

Piperidine-Containing Analogs

Compound 115 : (S)-2-Acetamido-5-guanidino-N-...piperidin-4-yl)acetyl)piperazin-1-yl)ethyl)amino)...
  • Key Differences: Incorporates a dibenzodiazepinone core and guanidino group.
  • Impact: The dibenzodiazepinone system enhances aromatic stacking, likely increasing affinity for CNS targets. The guanidino group introduces strong basicity, altering pharmacokinetics .
Compound in : (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid
  • Key Differences : Replaces the indole with a phenyl-piperidine group and substitutes the methyl benzoate with a carboxylic acid.
  • Impact : The carboxylic acid improves aqueous solubility but reduces oral bioavailability. The phenyl-piperidine group may enhance dopamine receptor binding .

Indole Derivatives with Varied Substituents

Ethyl-4-(2-oxindolin-3-ylidene amino) benzoate (VI)
  • Key Differences : Uses an oxindole (2-oxindolin-3-ylidene) instead of indole.
  • Impact : Oxindole derivatives are associated with kinase inhibition (e.g., sunitinib), suggesting divergent biological targets compared to the indole-piperidine analog .
2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate
  • Key Differences : Incorporates a pyrazole ring and methylindole-acetate group.
  • Impact : The pyrazole may enhance anti-inflammatory activity, while the methylindole group could reduce metabolic degradation .

Data Table: Comparative Analysis of Key Compounds

Compound Name/ID Molecular Weight Key Substituents Yield (%) m.p. (°C) Purity (%) Biological Notes Reference
Target Compound ~452 (estimated) Indole-piperidinylethyl, 2-oxoacetyl N/A N/A N/A Hypothesized receptor antagonism N/A
Compound 3i 534.6 Cyclohexylamino, dimethylaminobenzamido 45 189 96.5 Moderate solubility
Compound 3j 440.5 p-Tolylamino, benzamido 71 153 98.8 High lipophilicity
ZINC01124772 534.6 Triazole-sulfanyl, phenethylamino N/A N/A N/A Metabolic stability
Ethyl-4-(2-oxindolin-3-ylidene amino) benzoate 352.4 Oxindole, ethyl benzoate N/A N/A N/A Kinase inhibition potential

Key Research Findings

  • Synthetic Accessibility: Benzoate esters with indole/piperidine groups (e.g., Compound 3j) are synthesized in higher yields (71%) compared to cyclohexylamino analogs (45%), suggesting steric hindrance impacts reaction efficiency .
  • Biological Implications : Piperidine-containing compounds (e.g., ) often exhibit enhanced CNS penetration, while oxindole derivatives () may target kinases .
  • Structural Optimization : Replacing the methyl benzoate with a carboxylic acid () improves solubility but necessitates prodrug strategies for oral delivery .

Q & A

Basic: What are the key synthetic steps for Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate?

The synthesis typically involves:

  • Indole functionalization : Introducing the 2-oxo-2-piperidin-1-ylethyl group at the indole nitrogen via alkylation or nucleophilic substitution .
  • Acetylation : Coupling the modified indole to a 2-oxoacetyl intermediate using reagents like acetic anhydride or coupling agents (e.g., EDC/HOBt) .
  • Esterification : Forming the methyl benzoate moiety through esterification of the carboxylic acid precursor under acidic or catalytic conditions .
    Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Advanced: How do reaction conditions impact yield and purity in its synthesis?

Critical variables include:

  • Temperature : Elevated temperatures (e.g., 80–100°C) accelerate coupling reactions but may promote side reactions like hydrolysis of the ester group .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but require stringent drying to avoid nucleophilic interference .
  • Catalyst selection : Palladium catalysts improve cross-coupling efficiency in indole modifications, while enzyme-mediated reactions reduce racemization in chiral intermediates .
    Optimization strategy : Design of Experiments (DoE) can systematically evaluate variables like solvent/ligand ratios and reaction time .

Basic: What analytical techniques validate the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the indole (δ 7.2–7.8 ppm), piperidine (δ 2.5–3.5 ppm), and ester carbonyl (δ 3.7–3.9 ppm) groups .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 461.18 [M+H]+^+) verifies the molecular formula .
  • IR spectroscopy : Stretching vibrations for amide (1650–1680 cm1^{-1}) and ester (1720–1740 cm1^{-1}) groups confirm functional groups .

Advanced: How can researchers address low yields in the acetylation step?

Potential solutions:

  • Pre-activation of carboxyl groups : Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) improves coupling efficiency by stabilizing reactive intermediates .
  • Protecting groups : Temporarily shield reactive sites (e.g., indole NH) with Boc or Fmoc groups to prevent undesired side reactions .
  • In situ monitoring : Techniques like TLC or inline FTIR track reaction progress and enable timely termination to minimize degradation .

Safety: What precautions are critical during handling?

  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335: Respiratory irritation) .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Advanced: What is the hypothesized mechanism of action in biological systems?

  • Target interaction : The piperidine and indole moieties mimic natural ligands, enabling binding to G-protein-coupled receptors (GPCRs) or kinase domains .
  • In vitro assays : Competitive binding studies (e.g., fluorescence polarization) and molecular docking (e.g., AutoDock Vina) predict affinity for serotonin receptors (5-HT2A_{2A}) or apoptosis regulators (Bcl-2) .
  • Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) assess potential drug-drug interactions .

Advanced: How to resolve discrepancies in reported biological activity data?

  • Experimental variables : Control cell line specificity (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) to minimize off-target effects .
  • Batch variability : Characterize purity (>98% via HPLC) and confirm stereochemistry (CD spectroscopy) to exclude enantiomeric impurities .
  • Data normalization : Use internal standards (e.g., β-actin in Western blots) and replicate experiments (n ≥ 3) to ensure statistical rigor .

Basic: What solubility challenges arise in formulation studies?

  • Polarity mismatch : The compound’s logP (~3.5) limits aqueous solubility. Strategies include:
    • Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vitro assays .
    • Nanoparticle encapsulation : PLGA or liposomal carriers enhance bioavailability in vivo .

Advanced: How to optimize stability under physiological conditions?

  • pH adjustment : Buffered solutions (pH 6.8–7.4) prevent ester hydrolysis .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) extends shelf life .
  • Light sensitivity : Store in amber vials at −20°C to avoid photodegradation of the indole ring .

Advanced: What computational tools predict its ADMET properties?

  • Software : SwissADME or pkCSM estimates bioavailability (%F = 65–70%), blood-brain barrier permeability (logBB = −1.2), and hepatotoxicity risk .
  • Molecular dynamics : GROMACS simulations assess binding mode stability with target proteins over 100-ns trajectories .

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